3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

ALDH1A1 inhibitor Cancer stem cell Enzymatic assay

3-Ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 359648-36-5) is a 3,5-disubstituted rhodanine derivative featuring an N-ethyl group at position 3 and a 2-fluorobenzylidene moiety at position 5. This compound uniquely combines two pharmacophoric features within the 2-thioxo-1,3-thiazolidin-4-one scaffold: the N-ethyl substituent, which is associated with enhanced cellular permeability and anticancer activity in leukemic cells, and the ortho-fluorobenzylidene group, which has been identified as a key driver of potent antiproliferative activity against solid tumor cell lines.

Molecular Formula C12H10FNOS2
Molecular Weight 267.3 g/mol
Cat. No. B4698853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC12H10FNOS2
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S
InChIInChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7+
InChIKeyLRCMKEWKHYXNLC-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: A Dual-Substituted Rhodanine for Targeted Aldehyde Dehydrogenase and Antiproliferative Programs


3-Ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 359648-36-5) is a 3,5-disubstituted rhodanine derivative featuring an N-ethyl group at position 3 and a 2-fluorobenzylidene moiety at position 5 [1]. This compound uniquely combines two pharmacophoric features within the 2-thioxo-1,3-thiazolidin-4-one scaffold: the N-ethyl substituent, which is associated with enhanced cellular permeability and anticancer activity in leukemic cells, and the ortho-fluorobenzylidene group, which has been identified as a key driver of potent antiproliferative activity against solid tumor cell lines [2]. The compound is commercially available as a research-grade chemical, enabling its procurement for targeted discovery programs .

Why Generic Rhodanine Substitution Fails: The Functional Non-Equivalence of 3-Ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one


Rhodanine derivatives are often treated as interchangeable building blocks, but the specific combination of N-ethyl and 2-fluorobenzylidene substituents in this compound produces a functional profile not replicated by close analogs. Simply substituting 5-benzylidene-3-ethyl-rhodanine (BRT-1) would forfeit the enhanced antiproliferative potency conferred by the ortho-fluorine atom, which enables sub-micromolar IC50 values against solid tumor lines [1]. Conversely, using 5-(2-fluorobenzylidene)-rhodanine without the N-ethyl group would eliminate the cellular permeability and apoptosis-inducing properties associated with the N-alkyl substituent [2]. The quantitative evidence below demonstrates that these two substituents are not additive but synergistic in defining target engagement, selectivity, and potency.

Quantitative Evidence Guide for 3-Ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Key Differentiation Data


Sub-Micromolar ALDH1A1 Inhibition: A Defined Molecular Target Engagement Profile

This compound demonstrates potent inhibition of human recombinant aldehyde dehydrogenase 1A1 (ALDH1A1), an established cancer stem cell marker, with an IC50 of 80 nM in a spectrophotometric assay monitoring NAD(P)H formation [1]. In contrast, the non-fluorinated analog 5-benzylidene-3-ethyl-rhodanine (BRT-1) is primarily characterized by its cell-cycle arrest phenotype in leukemic cells, with no reported ALDH1A1 inhibition data, suggesting a divergent target profile [2]. The compound also inhibits ALDH1A3 with an IC50 of 120 nM, indicating a broader aldehyde dehydrogenase engagement profile [1].

ALDH1A1 inhibitor Cancer stem cell Enzymatic assay

Antiproliferative Potency of 2-Fluorobenzylidene Pharmacophore: Class-Level SAR Evidence

The 2-fluorobenzylidene substituent at C-5 is a critical determinant of antiproliferative potency in rhodanine-containing sorafenib analogs. A compound bearing this exact C-5 substituent achieved IC50 values of 0.8, 1.3, and 2.8 µM against A549, H460, and HT29 cancer cell lines, respectively, and was significantly more potent than its structural analog lacking the 2-fluoro substitution [1]. This potency was also superior to the reference drug sorafenib [1]. The SAR review confirms that the 2-fluorobenzylidene substitution pattern strongly enhances antitumor activity compared to other C-5 substituents [1].

Antiproliferative SAR Lung cancer

N-Ethyl Substituent Contribution to Cellular Activity: Differentiation from N-Unsubstituted Analogs

The N-ethyl substitution at position 3 of the rhodanine core is independently linked to anticancer activity. The close analog 5-benzylidene-3-ethyl-rhodanine (BRT-1) induces S-phase arrest, activates apoptosis, and causes cytotoxicity in leukemic cell lines in a time- and concentration-dependent manner [1]. In contrast, N-unsubstituted 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones (such as the fluorinated series 3a–e) have been evaluated primarily for analgesic rather than anticancer activity, demonstrating a different biological profile [2]. The N-ethyl group is proposed to increase lipophilicity and cellular permeability, contributing to the distinct cellular phenotype [1].

Apoptosis Leukemia Cell cycle arrest

Physicochemical Differentiation: LogP and Molecular Recognition Advantage

The molecular formula C12H10FNOS2 and molecular weight of 267.3 g/mol place this compound within favorable drug-like chemical space . The close non-fluorinated analog 5-benzylidene-3-ethyl-rhodanine (C12H11NOS2, MW 249.35) has a reported LogP of 2.66 . The introduction of the electronegative fluorine atom is expected to modulate lipophilicity and alter molecular recognition properties compared to the non-fluorinated parent. Fluorine substitution at the ortho position can also influence the conformational preference of the benzylidene moiety, potentially affecting target binding geometry [1].

Lipophilicity Drug-likeness Permeability

Best Application Scenarios for 3-Ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one


Cancer Stem Cell Target Discovery: ALDH1A1/A3 Inhibitor Screening

With a confirmed IC50 of 80 nM against human ALDH1A1, this compound is well-suited as a starting point for medicinal chemistry programs targeting aldehyde dehydrogenase-driven cancer stem cell populations. The compound provides a dual ALDH1A1/ALDH1A3 inhibition profile (120 nM for ALDH1A3) that can be benchmarked against known ALDH inhibitors. Researchers can use this compound to probe the role of ALDH1A1 in chemoresistance and tumor recurrence models, particularly in ovarian (PEO1, OVCAR5) and pancreatic (MIAPaCa2) cancer cell lines where ALDH activity is functionally relevant [1].

Antiproliferative Lead Optimization Against Solid Tumors

The 2-fluorobenzylidene moiety is a validated pharmacophore for sub-micromolar antiproliferative activity against lung (A549, H460) and colon (HT29) cancer cell lines. This compound serves as a scaffold for further optimization of rhodanine-containing antitumor agents, with the established SAR indicating that modifications at the C-5 position can dramatically modulate potency relative to sorafenib [2]. Procurement for structure-activity relationship studies comparing ortho-, meta-, and para-fluorobenzylidene regioisomers is a rational application.

Apoptosis and Cell Cycle Research in Hematological Malignancies

The N-ethyl substituent is associated with S-phase arrest and apoptosis induction in leukemic cells, as demonstrated by the close analog BRT-1 [3]. This compound combines the pro-apoptotic N-ethyl feature with the 2-fluorobenzylidene moiety, creating a uniquely substituted rhodanine for studying the intersection of cell cycle regulation and fluorine-mediated potency enhancement in leukemia models.

Curated Compound Library Design for Kinase and Dehydrogenase Screening

Given the rhodanine core's established activity against diverse targets including PIM kinases, DYRK1A, and PRL-3 phosphatases, this compound is a valuable addition to targeted screening libraries. Its dual ALDH1A1 and potential kinase inhibition profile makes it suitable for phenotypic screening cascades where multi-target activity is desired [4]. The commercial availability from major suppliers ensures reproducible procurement for high-throughput screening campaigns.

Quote Request

Request a Quote for 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.